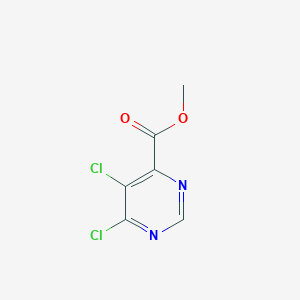
2-chloro-5-(chloromethyl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(chloromethyl)pyridine is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds .
Synthesis Analysis
The synthesis of 2-chloro-5-(chloromethyl)pyridine involves the use of a catalyzer piperazine and phosphorus oxychloride in a toluene solution. The mixture is heated to 70-80°C and then cooled to 55°C before adding water . Another method involves the use of 2-chloro-2-chloromethyl-4-cyanobutanal dissolved in toluene, followed by the addition of a solid phosgene toluene solution .Molecular Structure Analysis
The molecular formula of 2-chloro-5-(chloromethyl)pyridine is C6H5Cl2N. It has a molecular weight of 162.02 .Physical And Chemical Properties Analysis
2-Chloro-5-(chloromethyl)pyridine is a solid at 20°C. It should be stored under inert gas at a temperature between 0-10°C. It is sensitive to moisture . Its melting point ranges from 38.0 to 41.0°C .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(chloromethyl)-4-methylpyridine involves the chlorination of 2-methyl-5-(methylthio)pyridine followed by the reaction with formaldehyde and hydrochloric acid.", "Starting Materials": [ "2-methyl-5-(methylthio)pyridine", "Chlorine gas", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Chlorination of 2-methyl-5-(methylthio)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2-chloro-5-(methylthio)-4-methylpyridine.", "Reaction of 2-chloro-5-(methylthio)-4-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride to yield 2-chloro-5-(chloromethyl)-4-methylpyridine." ] } | |
Numéro CAS |
1211532-12-5 |
Nom du produit |
2-chloro-5-(chloromethyl)-4-methylpyridine |
Formule moléculaire |
C7H7Cl2N |
Poids moléculaire |
176 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



